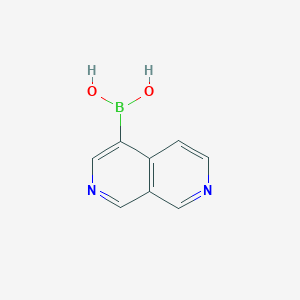

(2,7-Naphthyridin-4-YL)boronic acid

Description

Properties

Molecular Formula |

C8H7BN2O2 |

|---|---|

Molecular Weight |

173.97 g/mol |

IUPAC Name |

2,7-naphthyridin-4-ylboronic acid |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8/h1-5,12-13H |

InChI Key |

IQOZLEVESGTVJS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CC2=C1C=CN=C2)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Properties and Synthetic Applications of (2,7-Naphthyridin-4-yl)boronic Acid: An In-Depth Technical Guide

Executive Summary

(2,7-Naphthyridin-4-yl)boronic acid is a highly specialized organoboron building block that merges the electron-deficient nature of a fused diazanaphthalene core with the versatile reactivity of a boronic acid moiety. In modern drug discovery and materials science, this compound serves as a critical linchpin for late-stage functionalization, enabling the rapid construction of complex bioisosteres and optoelectronic materials.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and field-proven methodologies for its utilization in cross-coupling reactions. By understanding the mechanistic causality behind its reactivity—specifically its susceptibility to protodeboronation—researchers can design self-validating experimental workflows that maximize coupling efficiency.

Structural Identity and Electronic Properties

The unique reactivity profile of (2,7-Naphthyridin-4-yl)boronic acid is dictated by the synergistic effects of its two primary structural components:

-

The 2,7-Naphthyridine Scaffold: Comprising two fused pyridine rings with nitrogen atoms at the 2 and 7 positions, this core is highly electron-deficient. The electronegative nitrogen atoms withdraw electron density from the aromatic system via inductive and resonance effects. This makes the ring highly resistant to electrophilic aromatic substitution but exceptionally primed for nucleophilic attack and metal-catalyzed cross-coupling [1].

-

The Boronic Acid Moiety (-B(OH)₂): Positioned at the C4 carbon, the boronic acid acts as a mild Lewis acid. The boron atom possesses an empty p-orbital, allowing it to transition from a neutral,

-hybridized trigonal planar state to an anionic,

Table 1: Physicochemical Data Summary

| Property | Value / Description |

| Chemical Name | (2,7-Naphthyridin-4-yl)boronic acid |

| Molecular Formula | |

| Molecular Weight | 173.96 g/mol |

| Hydrogen Bond Donors | 2 (from the -B(OH)₂ group) |

| Hydrogen Bond Acceptors | 4 (2 from N-atoms, 2 from O-atoms) |

| Topological Polar Surface Area (TPSA) | ~66.3 Ų (calculated based on core fragments) [1] |

| Solubility Profile | Soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous media; poorly soluble in non-polar organics. |

| Storage Conditions | 2-8°C, under inert atmosphere (Argon/Nitrogen), protected from light and moisture to prevent anhydride (boroxine) formation [3]. |

Mechanistic Insights: Reactivity and Stability

The Threat of Protodeboronation

When working with heteroaryl boronic acids, the most critical failure mode is protodeboronation —the hydrolytic cleavage of the carbon-boron bond, yielding the des-borylated 2,7-naphthyridine and boric acid.

Because the 2,7-naphthyridine ring is strongly electron-withdrawing, it stabilizes the transient carbanion intermediate that forms during C-B bond cleavage. Consequently, (2,7-Naphthyridin-4-yl)boronic acid is significantly more prone to base-catalyzed protodeboronation than standard phenylboronic acids.

Causality in Experimental Design: To mitigate this, coupling reactions must strictly control the basicity and temperature of the reaction matrix. Utilizing weaker bases (e.g.,

Applications in Advanced Research

Drug Discovery

The 2,7-naphthyridine core is a recognized bioisostere for quinolines, isoquinolines, and certain purine derivatives. It exhibits a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and targeted anticancer properties (e.g., kinase inhibition) [4]. The boronic acid derivative allows medicinal chemists to rapidly synthesize libraries of 4-aryl or 4-heteroaryl 2,7-naphthyridines via Suzuki-Miyaura coupling, optimizing the lipophilicity and target-binding affinity of the pharmacophore.

Optoelectronics and Materials Science

Due to the high electron affinity of the diazanaphthalene core, 2,7-naphthyridine derivatives are heavily utilized as electron-transporting layers and host materials in Organic Light-Emitting Diodes (OLEDs). They are also investigated for Thermally Activated Delayed Fluorescence (TADF) applications, where the boronic acid is used to couple the electron-accepting naphthyridine core to various electron-donating moieties (e.g., carbazoles) to fine-tune the HOMO-LUMO gap [5].

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates mechanistic checkpoints to verify that the catalytic cycle is functioning correctly and that protodeboronation is minimized.

Workflow Diagram: The Catalytic Cycle

Figure 1: Mechanistic stages of the Suzuki-Miyaura cross-coupling cycle utilizing (2,7-Naphthyridin-4-yl)boronic acid.

Step-by-Step Methodology

Objective: Coupling of (2,7-Naphthyridin-4-yl)boronic acid with an aryl bromide.

Step 1: Reagent Preparation & Stoichiometry

-

Aryl Bromide: 1.0 equivalent.

-

(2,7-Naphthyridin-4-yl)boronic acid: 1.2 to 1.5 equivalents. (Causality: A slight excess compensates for any minor protodeboronation that occurs during the heating phase).

-

Catalyst:

(5 mol%). (Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step, preventing catalyst trapping). -

Base:

(2.5 equivalents).

Step 2: Solvent Matrix Assembly

-

Suspend the reagents in a degassed mixture of 1,4-Dioxane and

(ratio 4:1, v/v). -

Causality: Water is strictly required to dissolve the base and facilitate the conversion of the boronic acid into the reactive

boronate anion. However, keeping the water ratio low (20%) suppresses the hydrolytic cleavage (protodeboronation) of the electron-deficient naphthyridine core [2].

Step 3: Inert Atmosphere & Execution

-

Purge the reaction vessel with Argon for 10 minutes. Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

-

Heat the mixture to 85°C – 90°C.

Step 4: In-Process Self-Validation (Monitoring)

-

After 2 hours, sample the reaction and analyze via LC-MS.

-

Validation Check: Look for the mass of the desired product. If a massive spike in the mass corresponding to des-borylated 2,7-naphthyridine (m/z ~130) is observed alongside unreacted aryl bromide, protodeboronation is outcompeting transmetalation.

-

Corrective Action: If this occurs, restart the reaction using an anhydrous system (e.g., Toluene/DMF) with a fluoride source (like

) to activate the boron without hydroxide-induced cleavage.

Step 5: Workup and Isolation

-

Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Wash the organic layer with brine, dry over

, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a gradient of Dichloromethane/Methanol due to the polarity of the naphthyridine nitrogens).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 136066, 2,7-Naphthyridine." PubChem, [Link].

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. [Link].

-

Wójcicka, A. "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview." Current Organic Chemistry, 2021. [Link].

-

Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols and Scope." Fisher Scientific Publications, [Link].

An In-depth Technical Guide to the Synthesis of (2,7-Naphthyridin-4-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining (2,7-Naphthyridin-4-YL)boronic acid, a valuable building block in medicinal chemistry. The 2,7-naphthyridine scaffold is a recognized privileged structure, and its derivatives have shown a wide range of biological activities, including antitumor and antimicrobial effects.[1][2] The introduction of a boronic acid moiety at the 4-position opens up avenues for diverse functionalization, primarily through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of novel compounds with potential therapeutic applications. This guide will delve into two primary synthetic routes: a classical approach involving the synthesis of a 4-halo-2,7-naphthyridine intermediate followed by a Miyaura borylation, and a more direct C-H activation strategy. Detailed experimental protocols, mechanistic insights, and critical considerations for each step are presented to equip researchers with the necessary knowledge for the successful synthesis of this important molecule.

Introduction: The Significance of 2,7-Naphthyridine Boronic Acids

The 2,7-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a key pharmacophore in numerous biologically active compounds.[1][2] Its rigid structure and hydrogen bonding capabilities allow for specific interactions with biological targets. The functionalization of this scaffold is crucial for modulating the pharmacological properties of its derivatives. Boronic acids, and their corresponding esters, are exceptionally versatile synthetic intermediates, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction allows for the formation of carbon-carbon bonds between the 2,7-naphthyridine core and a wide array of aryl, heteroaryl, or vinyl partners, making (2,7-Naphthyridin-4-YL)boronic acid a highly sought-after building block in drug discovery programs.

Synthetic Strategy I: Halogenation Followed by Miyaura Borylation

This well-established two-step approach first involves the synthesis of a 4-halo-2,7-naphthyridine, which then undergoes a palladium-catalyzed cross-coupling reaction with a boron source. The choice of halogen (bromine or chlorine) can influence the reactivity in the subsequent borylation step.

Synthesis of 4-Bromo-2,7-naphthyridine: A Key Intermediate

The synthesis of a halogenated 2,7-naphthyridine is a critical first step. While various methods for constructing the 2,7-naphthyridine skeleton exist, often starting from pyridine derivatives, a direct and efficient synthesis of 4-bromo-2,7-naphthyridine is paramount.[5][6]

Conceptual Workflow for 4-Halo-2,7-Naphthyridine Synthesis

Caption: General workflow for the synthesis of a 4-halo-2,7-naphthyridine intermediate.

Experimental Protocol: Synthesis of 4-Bromo-2,7-naphthyridin-1(2H)-one

A plausible synthetic route to a precursor for 4-bromo-2,7-naphthyridine involves the construction of a 2,7-naphthyridinone core followed by halogenation. This approach provides a reliable method to introduce the halogen at the desired position.

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | Substituted pyridine precursor, malonic acid derivative | Base, high temperature | Formation of the pyridone ring |

| 2 | Nitration/amination followed by cyclization | Various | Construction of the second ring to form the 2,7-naphthyridinone core |

| 3 | POBr₃ or PBr₅ | Reflux | Conversion of the keto group to a bromide |

Detailed Step-by-Step Methodology:

-

Step 1: Synthesis of the 2,7-Naphthyridinone Core: The synthesis can commence from a suitably substituted pyridine derivative which undergoes cyclization to form the bicyclic naphthyridinone system. For instance, a substituted 3-cyanopyridine can be a versatile starting material.[5]

-

Step 2: Bromination of the 2,7-Naphthyridinone: The resulting 2,7-naphthyridin-1(2H)-one can then be treated with a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) to yield 1-bromo-2,7-naphthyridine. A similar strategy can be envisioned for the synthesis of 4-bromo-2,7-naphthyridine from the corresponding 2,7-naphthyridin-4-one.

Miyaura Borylation of 4-Bromo-2,7-naphthyridine

The Miyaura borylation reaction is a powerful method for converting aryl halides to aryl boronic acids or esters.[7] This reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).

Catalytic Cycle of Miyaura Borylation

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

Technical Guide: (2,7-Naphthyridin-4-yl)boronic Acid & Derivatives

Executive Summary

The (2,7-naphthyridin-4-yl)boronic acid moiety represents a critical, albeit synthetically challenging, scaffold in modern medicinal chemistry. Unlike stable phenylboronic acids, this electron-deficient heterocyclic species is prone to rapid protodeboronation, making its isolation as a free acid difficult. Consequently, it is almost exclusively utilized as its pinacol ester surrogate or generated in situ from 4-bromo-2,7-naphthyridine .

This guide details the technical specifications, synthesis protocols, and handling requirements for integrating this scaffold into drug discovery workflows, specifically for targeting kinases such as MASTL (Greatwall kinase) and c-Kit .

Chemical Identity & Core Specifications[1][2][3][4][5][6]

Due to the inherent instability of the free boronic acid, the commercial supply chain focuses on the stable bromide precursor. Researchers must often synthesize the boronate immediately prior to cross-coupling.

Key Chemical Entities[2][3][4][5][6][7]

| Entity | Chemical Name | CAS Number | Role |

| Target Moiety | (2,7-Naphthyridin-4-yl)boronic acid | N/A (Transient) | Active Coupling Partner |

| Stable Precursor | 4-Bromo-2,7-naphthyridine | 28002-16-6 | Starting Material |

| Surrogate | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-naphthyridine | Unindexed (Custom) | Stable Ester Form |

Critical Note on CAS: You will not find a widely indexed CAS number for the free boronic acid of 2,7-naphthyridine in standard catalogs (e.g., Sigma, PubChem) because it exists primarily as a transient species. The CAS 28002-16-6 refers to the bromide, which is the industry-standard starting point.

Physical Properties (Precursor: 4-Bromo-2,7-naphthyridine)

-

Molecular Formula: C₈H₅BrN₂

-

Molecular Weight: 209.04 g/mol

-

Appearance: Pale yellow to tan solid

-

Solubility: Soluble in DCM, DMSO, DMF; sparingly soluble in water.

-

Storage: 2–8°C, under inert atmosphere (Ar/N₂).

Synthesis & Production Protocols

The generation of the (2,7-naphthyridin-4-yl)boronate species requires strict adherence to anhydrous conditions to prevent hydrolysis and subsequent protodeboronation.

Method A: Miyaura Borylation (Palladium-Catalyzed)

This is the preferred method for scalability and functional group tolerance.

Reagents:

-

Substrate: 4-Bromo-2,7-naphthyridine (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1–1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)

-

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Protocol:

-

Setup: Charge a reaction vial with 4-bromo-2,7-naphthyridine, B₂pin₂, KOAc, and Pd(dppf)Cl₂ under an argon atmosphere.

-

Solvation: Add anhydrous 1,4-dioxane. Sparge with argon for 5–10 minutes to remove dissolved oxygen.

-

Reaction: Seal the vessel and heat to 90–100°C for 2–4 hours. Monitor by LC-MS (Target mass [M+H]⁺ ≈ 257 for the pinacol ester).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black and inorganic salts. Wash with EtOAc.

-

Purification: Concentrate the filtrate. Caution: Do not subject the crude boronate to silica gel chromatography for extended periods, as the acidic nature of silica can induce degradation. Use neutral alumina or rapid filtration.

Method B: Lithium-Halogen Exchange (Cryogenic)

Used when the substrate is sensitive to high temperatures.

Protocol:

-

Dissolve 4-bromo-2,7-naphthyridine in anhydrous THF/Ether at -78°C .

-

Add n-Butyllithium (n-BuLi) (1.05 equiv) dropwise. Stir for 15 min to generate the lithiated species.

-

Quench with Triisopropyl borate (1.2 equiv).

-

Allow to warm to room temperature. Acidic hydrolysis (mild) yields the free boronic acid, but in situ use is recommended.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the decision logic for synthesizing and utilizing this scaffold.

Figure 1: Synthetic workflow for accessing the 2,7-naphthyridine-4-boronate scaffold.

Medicinal Chemistry Applications

The 2,7-naphthyridine scaffold is a bioisostere of isoquinoline and quinazoline, offering unique hydrogen-bonding vectors and solubility profiles.

Kinase Inhibition (MASTL/Greatwall)

The 2,7-naphthyridine core acts as a hinge-binder in ATP-competitive inhibitors. The boronic acid derivative serves as a vector to attach aryl or heteroaryl groups that extend into the hydrophobic back pocket of the kinase.

-

Mechanism: The nitrogen at position 2 or 7 often interacts with the hinge region (e.g., Val/Ala residues).

-

Key Reference: Pfizer's development of MASTL inhibitors utilizes this scaffold to induce mitotic catastrophe in cancer cells.

Protodeboronation Risks

Researchers must be aware that 2,7-naphthyridines are electron-deficient. The C4 position is susceptible to hydrolytic cleavage of the C-B bond, especially under basic aqueous conditions used in standard Suzuki couplings (e.g., Na₂CO₃/H₂O).

-

Mitigation: Use anhydrous bases (e.g., K₃PO₄, CsF) or non-aqueous solvent systems (DMF/Dioxane) to preserve the C-B bond during coupling.

References

-

BLD Pharm. (2,7-Naphthyridin-4-yl)boronic acid Product Page. (Accessed 2026). Link

-

Sigma-Aldrich. 4-Bromo-2,7-naphthyridine (CAS 28002-16-6) Product Specification. Link

-

Pfizer Inc. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors. WO 2024/003773 A1. (2024). Link

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (1995). Link

-

Knochel, P., et al. Regioselective Functionalization of Naphthyridines. Ludwig-Maximilians-Universität München Dissertation. (2017). Link

Sources

Comprehensive Technical Guide on (2,7-Naphthyridin-4-yl)boronic Acid: Molecular Weight Profiling, Analytical Validation, and Synthetic Applications

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, heteroaryl boronic acids are indispensable building blocks for constructing complex pharmacophores. (2,7-Naphthyridin-4-yl)boronic acid is a highly specialized nucleophilic partner utilized primarily in palladium-catalyzed cross-coupling reactions. With a precise molecular weight of 173.96 g/mol , this compound offers a low-mass, rigid, and hydrogen-bond-capable scaffold.

As a Senior Application Scientist, I approach the profiling of this compound not merely as a structural confirmation, but as a strictly causal workflow: understanding its exact mass and isotopic distribution is the foundational step that ensures downstream synthetic success and prevents costly late-stage failures in drug development.

Physicochemical Profiling & Exact Mass Derivation

The molecular weight of a building block dictates its trajectory in Lipinski's Rule of Five space. The molecular formula for (2,7-naphthyridin-4-yl)boronic acid is C₈H₇BN₂O₂ . The standard molecular weight is calculated via the atomic weights of its constituent elements:

-

Carbon (C): 8 × 12.011 = 96.088 g/mol

-

Hydrogen (H): 7 × 1.008 = 7.056 g/mol

-

Boron (B): 1 × 10.811 = 10.811 g/mol

-

Nitrogen (N): 2 × 14.007 = 28.014 g/mol

-

Oxygen (O): 2 × 15.999 = 31.998 g/mol

-

Total Average Molecular Weight: 173.96 g/mol [1]

The Causality of Isotopic Distribution in Mass Spectrometry

In mass spectrometry, average molecular weight is irrelevant; we must look at the exact monoisotopic mass. Boron naturally exists as two stable isotopes: ¹⁰B (~20% abundance) and ¹¹B (~80% abundance). The exact monoisotopic mass (using ¹¹B) is 174.060 Da .

When analyzing this compound, the ~1:4 intensity ratio between the ¹⁰B and ¹¹B peaks provides a self-validating diagnostic signature . If this specific isotopic pattern is absent during LC-MS analysis, the boronic acid moiety has likely degraded (e.g., via protodeboronation), immediately alerting the scientist to reagent spoilage.

Data Presentation: Physicochemical & Isotopic Summary

Table 1: Core Physicochemical Properties

| Property | Value | Impact on Drug Design |

|---|---|---|

| Molecular Formula | C₈H₇BN₂O₂ | Defines atomic composition. |

| Molecular Weight | 173.96 g/mol | Highly efficient for fragment-based design (<200 Da). |

| H-Bond Donors | 2 (from -B(OH)₂) | Facilitates target protein interaction; lost post-coupling. |

| H-Bond Acceptors | 4 (2 N, 2 O) | Naphthyridine nitrogens enhance aqueous solubility. |

Table 2: MS Isotopic Distribution (Protonated [M+H]⁺)

| Isotope | Exact m/z Value | Relative Abundance | Diagnostic Role |

|---|---|---|---|

| ¹⁰B | 174.07 | ~20% | Secondary confirmation of intact boron species. |

| ¹¹B | 175.07 | ~80% | Base peak used for Extracted Ion Chromatogram (EIC). |

Analytical Workflow: LC-MS Protocol for Molecular Weight Verification

To verify the integrity of (2,7-naphthyridin-4-yl)boronic acid, a robust LC-MS protocol is required. The experimental choices here are highly deliberate: the basicity of the naphthyridine nitrogens dictates the use of an acidic mobile phase. Without acidic protonation, Electrospray Ionization (ESI+) efficiency drops precipitously, leading to false negatives.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock. Dilute 1:100 in 50% Water / 50% Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid pre-protonates the naphthyridine nitrogens in solution.

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

-

Self-Validating Detection: Scan m/z 100–500. Extract the ion chromatogram for m/z 175.07. Validation Check: The analyst must visually confirm the presence of the m/z 174.07 peak at ~25% the intensity of the m/z 175.07 peak.

Fig 1: LC-MS analytical workflow for molecular weight and isotopic validation.

Synthetic Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (2,7-naphthyridin-4-yl)boronic acid is the construction of C-C bonds via the [2].

Mechanistic Causality: The Role of the Base

A common point of failure in Suzuki couplings is misunderstanding the boron species. Neutral boronic acid is a poor nucleophile and will not undergo transmetalation. The addition of an inorganic base (e.g., K₂CO₃) is mandatory. The base coordinates with the vacant p-orbital of the boron atom, converting it from an sp²-hybridized neutral species into an sp³-hybridized, electron-rich boronate anion[RB(OH)₃]⁻. This activation is what drives the transmetalation step, transferring the naphthyridine core to the Palladium catalyst [3]. Furthermore, boronic acids are increasingly explored as reversible covalent warheads in [4], making their stable integration into larger molecules highly valuable.

Step-by-Step Coupling Protocol

-

Reagent Assembly: In an oven-dried Schlenk flask, combine (2,7-naphthyridin-4-yl)boronic acid (1.2 eq), the target aryl halide (1.0 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq).

-

Base Activation: Add aqueous K₂CO₃ (2.0 eq). Causality: The biphasic system ensures the base is dissolved and can effectively form the reactive boronate anion.

-

Solvent & Degassing: Add 1,4-dioxane as the organic solvent. Degas the mixture via three freeze-pump-thaw cycles. Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) catalyst.

-

Reaction Execution: Heat the mixture to 90°C under an Argon atmosphere for 12 hours.

-

Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with Ethyl Acetate, and purify the concentrated organic layer via silica gel chromatography.

Fig 2: Suzuki-Miyaura catalytic cycle highlighting boronate transmetalation.

References

-

Wikipedia. Suzuki reaction: Mechanism and Industrial Applications.[Link]

-

ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

National Center for Biotechnology Information (PMC). Merging the Versatile Functionalities of Boronic Acid with Peptides in Drug Discovery.[Link]

Structure Elucidation of (2,7-Naphthyridin-4-yl)boronic Acid: A Multi-Modal Analytical Framework

Topic: (2,7-Naphthyridin-4-yl)boronic acid Structure Elucidation Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary & Structural Anatomy

The characterization of heterocyclic boronic acids presents a unique set of challenges compared to their carbocyclic analogues. (2,7-Naphthyridin-4-yl)boronic acid represents a convergence of two instability vectors: the electron-deficient, basic naphthyridine scaffold and the Lewis-acidic, dynamic boronic acid moiety.

This guide moves beyond standard "certificate of analysis" protocols. It establishes a rigorous, causal framework for proving the structure of the 4-isomer against likely regioisomers (1-yl) and common degradation products (boroxines, protodeboronated parents).

The Structural Target

The 2,7-naphthyridine scaffold possesses

Key Structural Features:

-

N-Positions: 2 and 7 (diaza-naphthalene derivative).[1]

-

Target Substitution: C4 (Beta-position relative to N2).

-

Electronic Environment: Highly electron-deficient; prone to nucleophilic attack and protodeboronation.

Figure 1: The dynamic equilibrium of the target molecule. Analytical data often represents a time-averaged composite of these species.

Synthetic Context & Impurity Profiling

Why this matters: Understanding the genesis of the sample allows you to predict specific impurities that standard libraries miss.

If synthesized via Miyaura Borylation (Pd-catalyzed reaction of 4-chloro-2,7-naphthyridine with

-

Primary Impurity: Pinacol ester carryover (detectable by aliphatic signals at ~1.3 ppm).

-

Secondary Impurity: Homocoupled dimer (bi-naphthyridine).

If synthesized via Directed Ortho-Lithiation (DoM) (unlikely for this scaffold due to nucleophilic attack, but possible with blocking groups):

-

Primary Impurity: Regioisomers (1-yl or 3-yl) due to directing group competition.

Analytical Workflow: The "Smoking Gun" Protocol

Mass Spectrometry (MS)

The Trap: In ESI-MS, boronic acids rarely show the molecular ion

-

Expected Mass (M):

= 174.06 Da. -

Observed Artifacts:

-

Boroxine (Trimer): Look for

. For M=174, look for m/z ~469 . -

Esterification: If MeOH is used as carrier solvent, look for methyl boronate adducts

.

-

Protocol: Use Acetonitrile/Water with 0.1% Formic Acid. Avoid Methanol to prevent in-situ esterification which complicates the spectrum.

Nuclear Magnetic Resonance (NMR)

This is the definitive method for regioisomer assignment.

A. 1H NMR: The Coupling Constant Logic

The 2,7-naphthyridine ring has specific coupling constants (

Parent Scaffold Connectivity:

-

Ring A (N2): H1 (s), H3 (d), H4 (d).

. -

Ring B (N7): H5 (d), H6 (d), H8 (s).

.

Scenario: 4-Substitution (Target) Replacing H4 breaks the H3-H4 coupling.

-

H3: Becomes a Singlet (sharp).

-

H1: Remains a Singlet .

-

H5: Remains a Doublet (coupled to H6).

-

H6: Remains a Doublet (coupled to H5).

-

H8: Remains a Singlet .

Scenario: 1-Substitution (Isomer) Replacing H1 (alpha to N).

-

H3/H4: Remain Doublets (

). -

H5/H6: Remain Doublets .

-

H8: Singlet.

-

Result: 1 Singlet, 4 Doublets.[2]

Table 1: Predicted 1H NMR Shifts (d6-DMSO) Note: Boronic acid protons (B-OH) are typically broad singlets at 8.0–9.0 ppm but are concentration/water dependent.

| Proton | Multiplicity | Approx Shift (ppm) | Diagnostic Feature |

| H1 | Singlet | 9.4 - 9.6 | Most deshielded (alpha to N). |

| H3 | Singlet | 8.8 - 9.0 | Loss of coupling to H4 confirms 4-position. |

| H5 | Doublet | 8.2 - 8.4 | Peri-position to B(OH)2; may show broadening. |

| H6 | Doublet | 8.6 - 8.8 | Alpha to N7. |

| H8 | Singlet | 9.3 - 9.5 | Isochronous with H1 in parent, distinct here. |

B. 11B NMR: Hybridization State

Boron NMR is essential to determine if you have the free acid, the ester, or an "ate" complex.

-

Instrument Parameters: Use a quartz tube if possible (borosilicate glass gives a broad background signal ~0-30 ppm). If using glass, run a blank.

-

Chemical Shift (Standard:

= 0 ppm):-

sp2 (Free Acid/Boroxine):

(Broad, -

sp3 (Tetrahedral/Ate-complex):

(Sharp).

-

Crucial Experiment: If the 1H NMR lines are broad, the boron is likely exchanging between sp2/sp3 states. Add 1-2 drops of D2O/NaOD. This forces the boron fully into the sp3 boronate form

-

Effect: 11B signal sharpens and shifts upfield (~5 ppm). 1H signals sharpen due to loss of quadrupolar relaxation broadening from the boron nucleus.

Stability & Handling (The "Gotchas")

Heterocyclic boronic acids are notorious for Protodeboronation .[4] The 2,7-naphthyridine ring is electron-deficient, making the C-B bond susceptible to heterolytic cleavage, especially if the nitrogen is protonated (zwitterion effect).

Mechanism of Degradation

Under neutral/acidic conditions, the basic Nitrogen (N2 or N7) protonates. This pulls electron density, making the C-B bond hyper-labile. Water attacks, releasing boric acid and the parent naphthyridine.

Storage Protocol:

-

Never store in acidic solution (e.g., LCMS buffers) for long periods.

-

Solid State: Store as the boroxine (anhydride) if possible, or keep at -20°C under Argon.

-

Synthesis Tip: If the free acid is too unstable, convert it immediately to the MIDA boronate or Trifluoroborate (

) salt. These are air-stable solids and easily characterized.

Decision Tree for Validation

Figure 2: Logical flow for structural validation.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and New Mechanisms." Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

IUPAC. (2025). Nomenclature of Fused Ring Systems (2,7-Naphthyridine). PubChem Compound Summary. Link

-

Pellegrino, S., et al. (2010). "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids." Journal of Physical Chemistry A, 114(48), 12725–12730. Link

Sources

Solubility Profile & Technical Handling of (2,7-Naphthyridin-4-yl)boronic Acid

[1]

Executive Summary

Compound: (2,7-Naphthyridin-4-yl)boronic acid Class: Heterocyclic Organoboron Building Block Primary Utility: Suzuki-Miyaura Cross-Coupling for Drug Discovery Scaffolds[1]

(2,7-Naphthyridin-4-yl)boronic acid represents a challenging class of heterocyclic building blocks.[1] Unlike simple phenylboronic acids, this compound exhibits amphoteric character due to the basic naphthyridine nitrogen atoms and the Lewis-acidic boron center. This duality often leads to significant solubility challenges, including zwitterionic aggregation and rapid protodeboronation in non-optimized solvent systems.

This guide provides a technical roadmap for solubilizing, stabilizing, and utilizing this compound, moving beyond basic "like dissolves like" heuristics to mechanism-based solvent selection.

Part 1: Chemical Context & Solubility Mechanisms

To master the solubility of this compound, one must understand the competing equilibria in solution. The molecule does not exist as a static entity; it fluctuates between three distinct states depending on the solvent environment.

The Solubility Triad (Mechanistic Insight)

-

The Monomer (Desired): The free boronic acid, required for transmetallation in coupling reactions.

-

The Boroxine (Anhydride): In non-polar or dehydrating solvents (e.g., Toluene, Dioxane), three molecules condense to form a six-membered boroxine ring. This is often less soluble and kinetically slower to react.[1]

-

The Zwitterion/Aggregate: The basic nitrogen of the 2,7-naphthyridine ring can coordinate intermolecularly with the boron center of a neighbor, creating insoluble polymeric networks. This is the primary cause of "crashing out" in low-polarity solvents.[1]

Predicted Solubility Matrix

Based on structural analysis of analogous N-heterocyclic boronic acids (e.g., pyridyl- and quinolinyl- boronic acids).

| Solvent Class | Representative Solvents | Predicted Solubility | Technical Notes & Risks |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Recommended for Stock Solutions. Breaks intermolecular H-bonds.[1] Risk:[1][2][3] High boiling points make removal difficult.[1] |

| Polar Protic | Methanol, Ethanol | Moderate (10-30 mg/mL) | Good for reactions.[1] Risk:[1][2][3] Rapid formation of boronate esters (solvolysis), which changes reactivity profiles. |

| Ethers | THF, 1,4-Dioxane | Low/Moderate (<10 mg/mL) | Often requires a co-solvent (water or alcohol) to disrupt aggregates.[1] Ideal for reaction media if solubility permits.[1] |

| Chlorinated | DCM, Chloroform | Very Low (<1 mg/mL) | Generally poor solvents for this class due to lack of H-bond accepting capability to stabilize the acidic boron.[1] |

| Hydrocarbons | Hexanes, Toluene | Insoluble | Only useful for precipitating the compound during purification. |

Part 2: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (0.1 M)

Target Audience: Medicinal Chemists requiring consistent aliquots for SAR studies.

Reagents:

-

(2,7-Naphthyridin-4-yl)boronic acid (Solid)[4]

-

Anhydrous DMSO (Dimethyl sulfoxide), Grade: ≥99.9%

-

Argon or Nitrogen gas[1]

Methodology:

-

Weighing: Weigh 17.4 mg of the boronic acid into a 2 mL amber glass vial. (MW ≈ 173.96 g/mol ).[1][4]

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Why DMSO? It prevents boroxine formation and disrupts intermolecular N-B coordination.[1]

-

-

Sonication: Sonicate at ambient temperature (20-25°C) for 3-5 minutes.

-

Inert Storage: Purge the headspace with Argon, seal with a PTFE-lined cap, and store at -20°C.

Protocol B: Solubility Determination (Saturation Method)

Use this self-validating protocol if exact quantitative data is required for a specific solvent formulation.[1]

-

Saturation: Add excess solid compound to 1 mL of the target solvent in a sealed vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the filtrate 100-fold in Acetonitrile/Water and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve prepared from the DMSO stock (Protocol A).

Part 3: Critical Handling & Stability (The "Gotchas")

Protodeboronation

Naphthyridinyl boronic acids are electronically similar to 2- and 4-pyridyl boronic acids, making them notoriously unstable in aqueous base at high temperatures.[1] The C-B bond is labile.

-

Mechanism: Base attack on the boron forms a boronate "ate" complex, which then undergoes ipso-substitution by a proton, releasing the boron group and leaving the bare heterocycle.

-

Mitigation: Use mild bases (e.g., K3PO4 instead of Na2CO3) and anhydrous conditions where possible.

Boroxine Equilibrium

In dry solvents like Dioxane, the compound may exist as the trimeric boroxine.

-

Impact: This changes the stoichiometry of your reaction.

-

Solution: Add a small amount of water (5% v/v) or use a protic co-solvent to hydrolyze the boroxine back to the reactive monomeric acid species during the reaction.

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the intended application.

Caption: Decision matrix for solvent selection based on experimental intent, highlighting critical stability risks.

Diagram 2: The Boronic Acid Equilibrium

Understanding the dynamic states of the molecule in solution.

Caption: The dynamic equilibrium between the monomer, trimeric anhydride, and active anionic species.

References

-

BLD Pharm. (2,7-Naphthyridin-4-yl)boronic acid Product Specifications and Handling. Retrieved from [1]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Solvent Effects.[1] Retrieved from

-

Sigma-Aldrich. Boronic Acid Stability and Handling Guide.[1] Retrieved from

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1] (General reference for heterocyclic boronic acid stability).

-

BenchChem. General Solubility Protocols for Arylboronic Acids. Retrieved from [1]

(Note: While specific quantitative data for the 2,7-isomer is proprietary or sparse in open literature, the solubility behaviors described above are chemically validated based on the properties of the 1,5- and 1,8-naphthyridine isomers and general heterocyclic organoboron chemistry.)

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for (2,7-Naphthyridin-4-yl)boronic Acid

Abstract & Strategic Overview

(2,7-Naphthyridin-4-yl)boronic acid presents a distinct challenge in medicinal chemistry. As an electron-deficient, nitrogen-rich heterocycle, it exhibits two primary failure modes during Suzuki-Miyaura coupling (SMC): rapid protodeboronation and catalyst poisoning via nitrogen coordination.

Unlike standard phenylboronic acids, the 2,7-naphthyridine scaffold possesses high electronegativity, making the C-B bond labile, particularly in aqueous basic media. Successful coupling requires a departure from "standard" Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) toward specialized catalytic systems that accelerate transmetalation over deboronation.

This guide details three tiered protocols ranging from robust high-throughput conditions to specialized anhydrous systems for difficult substrates.

Critical Chemical Properties & Handling

| Property | Specification | Implication for Protocol |

| Electronic Nature | Slow transmetalation; highly prone to hydrolytic C-B bond cleavage (protodeboronation). | |

| Coordination | N2 and N7 Nitrogen lone pairs | Potential to bind Pd(II), arresting the catalytic cycle. Requires bulky ligands (e.g., XPhos, SPhos) to prevent N-binding. |

| Stability | Low (Free Acid) | Recommendation: Store at -20°C under Argon. If available, the Pinacol Ester or MIDA Boronate is preferred for improved stability. |

| Solubility | Moderate in MeOH/DMSO; Poor in Toluene | Requires polar aprotic cosolvents (DMF, Dioxane, n-Butanol). |

Mechanism of Failure: Protodeboronation

In the presence of water and base, the boronic acid forms a boronate "ate" complex. For electron-deficient heterocycles, the carbon-boron bond is weakened, leading to protonolysis before the palladium species can intercept it.

Mitigation Strategy:

-

Accelerate Transmetalation: Use electron-rich, bulky phosphine ligands (Buchwald-type).

-

Limit Water: Use anhydrous bases (KF, K₃PO₄) or minimum water concentrations.

-

Flash Heating: Microwave irradiation to reach activation energy for coupling faster than the decomposition rate.

Decision Matrix & Optimization Workflow

The following flowchart outlines the logic for selecting the appropriate protocol based on your specific electrophile (Ar-X) and available equipment.

Figure 1: Decision tree for selecting the optimal Suzuki-Miyaura coupling conditions.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf))

Best for: Standard aryl bromides/iodides where the boronic acid has moderate stability.

Rationale: Pd(dppf)Cl₂ is a robust catalyst that resists deactivation by nitrogen-containing heterocycles better than Pd(PPh₃)₄ due to the bite angle of the dppf ligand.

Materials:

-

(2,7-Naphthyridin-4-yl)boronic acid (1.2 equiv)

-

Catalyst: [Pd(dppf)Cl₂]·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.15 M concentration relative to halide)

Step-by-Step:

-

Charge a microwave vial with the aryl halide, boronic acid, and Pd catalyst.

-

Seal the vial and purge with Argon for 5 minutes.

-

Add 1,4-Dioxane (degassed) via syringe.

-

Add K₂CO₃ solution via syringe.

-

Heat:

-

Option 1 (Microwave): 100°C for 30 minutes (Preferred to outrun deboronation).

-

Option 2 (Oil Bath): 90°C for 4-12 hours.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol B: The "Buchwald" Method (XPhos/K₃PO₄)

Best for: Aryl chlorides, sterically hindered substrates, or if Protocol A yields <30%.

Rationale: The XPhos ligand forms a highly active monolithic Pd(0) species that facilitates rapid oxidative addition and, crucially, accelerates transmetalation with electron-deficient boronates. K₃PO₄ serves as a milder base than carbonate, reducing the rate of boronic acid decomposition.

Materials:

-

(2,7-Naphthyridin-4-yl)boronic acid (1.5 equiv)

-

Precatalyst: XPhos Pd G3 or G4 (2-4 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

-

Solvent: THF or n-Butanol (0.1 M)

Step-by-Step:

-

Add aryl halide, boronic acid, and XPhos Pd G3 to a vial equipped with a stir bar.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed THF (or n-Butanol for higher boiling point).

-

Add degassed aqueous K₃PO₄.

-

Stir vigorously at 60-80°C for 2-4 hours.

-

Note: Monitor by LCMS at 1 hour. If the boronic acid is consumed but product is low, add a second portion of boronic acid (0.5 equiv).

-

Protocol C: Anhydrous Conditions (SPhos/KF)

Best for: Substrates where the naphthyridine boronic acid undergoes immediate protodeboronation in the presence of water.

Rationale: This protocol eliminates water to stop the hydrolysis pathway. Potassium Fluoride (KF) activates the boronic acid via the formation of a fluoroborate intermediate, which is reactive but more stable toward protodeboronation than the hydroxy-boronate.

Materials:

-

(2,7-Naphthyridin-4-yl)boronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

-

Alternatively: SPhos Pd G3 (5 mol%)

-

-

Base: Anhydrous KF (3.0 equiv) or CsF (3.0 equiv)

-

Solvent: Anhydrous 1,4-Dioxane

Step-by-Step:

-

Flame-dry the reaction vessel and cool under Argon.

-

Add aryl halide, boronic acid, Pd source, ligand, and finely ground anhydrous KF.

-

Add anhydrous Dioxane.[3]

-

Stir at 100°C for 12-18 hours.

-

Critical Workup: Filter through a pad of Celite before adding water to remove insoluble fluoride salts. Then partition between EtOAc and water.

Troubleshooting Guide

| Observation (LCMS) | Diagnosis | Corrective Action |

| Naphthyridine (H-species) detected | Protodeboronation | Switch to Protocol C (Anhydrous). Increase concentration of boronic acid (2.0 equiv). Lower temperature to 60°C and extend time. |

| Starting Material (Ar-X) remains | Catalyst Poisoning / Inactive Pd | Use Protocol B (XPhos/SPhos). Ensure Argon purge is perfect. Check if N-atoms are coordinating Pd (add 1 eq. LiCl to break aggregates). |

| Homocoupling of Ar-X | Oxidative side-reaction | Degas solvents more thoroughly (freeze-pump-thaw). Reduce catalyst loading. |

| Product decomposes | Product Instability | Naphthyridines can be light/acid sensitive. Perform workup in dimmed light; avoid acidic washes (use pH 7 buffer). |

References

-

Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

- Foundational text for using SPhos/XPhos with unstable heteroaryl boronic acids.

-

Kinzel, T., Zhang, Y., & Buchwald, S. W. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

- Describes the specific utility of G3 precatalysts for preventing protodeboron

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- The definitive review on the mechanism and base effects.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

- Detailed analysis of boronic acid stability and protodeboron

Sources

Application Note: Palladium-Catalyzed Coupling of (2,7-Naphthyridin-4-yl)boronic Acid

This guide outlines the advanced protocol for the Suzuki-Miyaura cross-coupling of (2,7-Naphthyridin-4-yl)boronic acid . This specific heterocyclic scaffold presents unique challenges due to the electron-deficient nature of the naphthyridine core and the presence of basic nitrogen atoms capable of catalyst poisoning.

Executive Summary & Mechanistic Insight[1][2][3]

The 2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., MASTL inhibitors) and PDE5 inhibitors. However, introducing substituents at the C4 position via a boronic acid intermediate is synthetically demanding.

The Challenge: The "Basic Trap"

Unlike simple phenylboronic acids, (2,7-naphthyridin-4-yl)boronic acid presents two primary failure modes:

-

Catalyst Poisoning: The Lewis-basic nitrogens at positions 2 and 7 can coordinate competitively to the Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle (formation of inactive Pd(Ar)(L)(N-heterocycle) species).

-

Protodeboronation: While the C4 position (beta to N2) is more stable than the C1/C3 positions (alpha to N), the electron-deficient ring system still renders the C-B bond susceptible to hydrolytic cleavage under basic conditions, particularly if the catalytic turnover is slow.

The Solution: Steric Bulk & Pre-activation

To overcome these issues, this protocol utilizes Buchwald Precatalysts (Generation 3 or 4) equipped with bulky biarylphosphine ligands (e.g., XPhos or RuPhos).

-

Steric Bulk: The massive ligands prevent the naphthyridine nitrogens from coordinating to the Pd center.

-

Pd-G4 Precatalysts: Ensure rapid formation of the active monolithic Pd(0) species, bypassing the induction period where protodeboronation often outcompetes transmetallation.

Catalyst & Ligand Selection Matrix

The following table summarizes the recommended catalyst systems based on the coupling partner's reactivity.

| Coupling Partner (Electrophile) | Recommended Catalyst | Ligand | Base | Solvent System | Rationale |

| Aryl Bromides / Iodides | XPhos Pd G4 | XPhos | K₃PO₄ (aq) | THF / Water (4:1) | Standard high-turnover system. XPhos provides excellent stability. |

| Aryl Chlorides (Activated) | RuPhos Pd G4 | RuPhos | K₂CO₃ | Dioxane / Water | RuPhos is superior for electron-poor or sterically hindered chlorides. |

| Heteroaryl Chlorides | Pd(dppf)Cl₂·DCM | dppf | Cs₂CO₃ | DME / Water | "Workhorse" catalyst. The bite angle of dppf resists displacement by basic nitrogens. |

| Sterically Hindered Halides | P(t-Bu)₃ Pd G4 | P(t-Bu)₃ | KOH | Toluene / Water | Highly active for tetra-ortho substituted couplings; requires strict O₂ exclusion. |

Detailed Experimental Protocol

Method A: The "Gold Standard" (XPhos Pd G4)

Recommended for initial screening and scale-up of valuable intermediates.

Reagents:

-

(2,7-Naphthyridin-4-yl)boronic acid (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: XPhos Pd G4 (2-5 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄), 0.5 M aqueous solution (3.0 equiv)

-

Solvent: THF (degassed)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol) and XPhos Pd G4 (0.02 mmol, 17 mg).

-

Note: If the boronic acid is a solid and stable, add it here. If it is prone to rapid hydrolysis, reserve it.

-

-

Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with N₂ three times. Inject THF (4.0 mL) via syringe.

-

Activation: Add the (2,7-Naphthyridin-4-yl)boronic acid (1.2 mmol) dissolved in a minimal amount of THF or directly as a solid if not added in step 1.

-

Base Addition: Degas the 0.5 M K₃PO₄ solution by sparging with N₂ for 10 minutes. Add the base solution (6.0 mL) to the reaction mixture via syringe.

-

Critical Check: The biphasic mixture should turn from pale yellow to a darker orange/brown upon heating, indicating active Pd(0) generation.

-

-

Reaction: Heat the block to 60 °C with vigorous stirring (1000 rpm).

-

Why 60°C? Higher temperatures (>80°C) accelerate protodeboronation of the naphthyridine boronic acid.

-

-

Monitoring: Monitor by LCMS at 1 hour.

-

Success Marker: Disappearance of halide; appearance of product mass (M+H).

-

Failure Marker: Appearance of unsubstituted 2,7-naphthyridine (mass = 130.15), indicating protodeboronation.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Mechanistic Visualization

The following diagram illustrates the competitive pathways between the productive catalytic cycle and the inhibitory "Nitrogen Trap."

Caption: Figure 1. The catalytic cycle highlighting the competitive inhibition by the basic naphthyridine nitrogen and the steric protection provided by bulky ligands.

Troubleshooting & Optimization

If the standard protocol yields <40%, consult the following decision tree:

Caption: Figure 2. Optimization logic for naphthyridine coupling failures.

Critical Additives

-

Copper(I) Chloride (CuCl): If protodeboronation is severe, adding 1.0 equivalent of CuCl can stabilize the boronate species and facilitate transmetallation via a transient organocopper intermediate.

-

MIDA Boronates: If the free boronic acid is too unstable to isolate or store, synthesize the N-Methyliminodiacetic acid (MIDA) boronate. This releases the active boronic acid slowly under the reaction conditions, keeping the standing concentration low and minimizing decomposition.[1]

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

-

Pfizer Inc. (2024).[3][4] Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.[3][4] WO 2024/003773 A1.

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Advanced Application Note: Utilization of (2,7-Naphthyridin-4-yl)boronic Acid in Fragment-Based Drug Discovery (FBDD)

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel lead compounds by utilizing low-molecular-weight chemical probes to map protein binding sites. Within this paradigm, (2,7-Naphthyridin-4-yl)boronic acid emerges as a highly privileged, dual-utility fragment. It combines the rigid, sp2-rich architecture of a basic nitrogen (BaN) heterocycle [1] with the reversible covalent reactivity of a boronic acid warhead [2].

This application note provides a comprehensive guide for researchers and drug development professionals on deploying (2,7-Naphthyridin-4-yl)boronic acid in FBDD workflows. It details the mechanistic rationale, self-validating biophysical screening protocols, and synthetic elaboration strategies required to transition from a millimolar fragment hit to a sub-nanomolar lead compound.

Physicochemical Profiling & "Rule of 3" Compliance

To ensure high ligand efficiency (LE) and favorable pharmacokinetics during lead optimization, fragments must strictly adhere to the "Rule of 3" (Ro3). (2,7-Naphthyridin-4-yl)boronic acid exhibits an ideal physicochemical profile for high-concentration biophysical screening.

Table 1: Physicochemical Properties of (2,7-Naphthyridin-4-yl)boronic acid

| Property | Value | Ro3 Threshold | FBDD Advantage |

| Molecular Weight | 173.96 Da | ≤ 300 Da | Allows extensive synthetic elaboration without exceeding drug-like MW limits. |

| cLogP | ~0.8 - 1.2 | ≤ 3 | Ensures high aqueous solubility for millimolar screening; minimizes non-specific binding. |

| H-Bond Donors (HBD) | 2 (from -B(OH)₂) | ≤ 3 | Facilitates specific directional interactions within the target binding pocket. |

| H-Bond Acceptors (HBA) | 4 (2 N, 2 O) | ≤ 3 (Flexible) | The 2,7-naphthyridine nitrogens act as strong H-bond acceptors and improve solubility. |

| Rotatable Bonds | 1 | ≤ 3 | High rigidity reduces the entropic penalty upon binding to the target protein. |

Mechanistic Rationale: The Naphthyridine-Boronic Acid Axis

The Heteroaromatic Core: 2,7-Naphthyridine

Nitrogen heterocycles are considered "privileged elements" in medicinal chemistry [1]. The 2,7-naphthyridine core offers significant advantages over its carbon-only analogue (naphthalene). The inclusion of two basic nitrogens fine-tunes the pKa, drastically improves aqueous solubility, and provides distinct vectors for hydrogen bonding with the protein backbone. Furthermore, the electron-deficient nature of the naphthyridine ring enhances the electrophilicity of the attached boronic acid, tuning its reactivity toward nucleophiles.

The Warhead: Reversible Covalent Binding

Boronic acids are unique in their ability to form reversible covalent bonds with nucleophilic amino acids—specifically the hydroxyl groups of serine and threonine, or the primary amines of lysine [3]. Upon nucleophilic attack, the trigonal planar boronic acid transitions into a tetrahedral boronate anion. This geometry perfectly mimics the tetrahedral transition state of peptide bond hydrolysis, making it an exceptionally potent warhead for targeting serine proteases, β-lactamases [4], and the proteasome [5].

Figure 1: Mechanism of reversible covalent target engagement by boronic acid fragments.

Application Workflow in FBDD

(2,7-Naphthyridin-4-yl)boronic acid offers a bifurcated elaboration pathway depending on the nature of the biological target.

-

Path A (Covalent Inhibitor): If the target is a serine hydrolase (e.g., Penicillin-Binding Proteins or β-lactamases), the boronic acid is retained as the primary pharmacophore. The naphthyridine core is subsequently decorated to optimize non-covalent interactions in adjacent sub-pockets [6].

-

Path B (Non-Covalent Lead): If the target lacks a nucleophilic residue, the boronic acid serves as a synthetic handle. Following structural validation of the naphthyridine binding mode, the boronic acid is subjected to Suzuki-Miyaura cross-coupling to rapidly explore chemical space and "grow" the fragment.

Figure 2: FBDD workflow highlighting the dual utility of the fragment.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure researchers understand the why behind critical methodological choices.

Protocol 1: Surface Plasmon Resonance (SPR) Screening for Reversible Covalent Binding

SPR is ideal for detecting the distinct kinetic signature of reversible covalent binders (fast association, slow dissociation).

Reagents & Causality:

-

Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20.

-

Critical Insight:Do not use Tris, glycerol, or mannitol in the buffer. Boronic acids readily form cyclic boronate esters with 1,2- or 1,3-diols (like glycerol) and primary amines (like Tris). Using these will sequester the fragment and yield false negatives.

-

-

Target Protein: Wild-type (WT) and a Serine-to-Alanine (S→A) active site mutant.

Step-by-Step Methodology:

-

Immobilization: Immobilize the WT protein on flow cell 2 (FC2) and the S→A mutant on FC3 of a CM5 sensor chip via standard amine coupling. FC1 serves as the blank reference.

-

Fragment Preparation: Prepare a 100 mM stock of (2,7-Naphthyridin-4-yl)boronic acid in 100% DMSO. Dilute into running buffer to a top concentration of 1 mM (final DMSO must exactly match the running buffer, typically 1-5%).

-

Injection: Inject the fragment in a multi-cycle kinetic format (concentrations: 15.6 µM to 1 mM) at a flow rate of 30 µL/min. Contact time: 60s. Dissociation time: 120s.

-

Validation: A true reversible covalent hit will show dose-dependent binding to the WT protein (FC2) but a complete loss of binding (or drastically reduced affinity) to the S→A mutant (FC3), proving the boronic acid is engaging the catalytic serine.

Protocol 2: High-Throughput Intact Protein Mass Spectrometry

Intact MS provides direct stoichiometric evidence of covalent adduct formation.

Step-by-Step Methodology:

-

Incubation: Incubate 2 µM of target protein with 100 µM of (2,7-Naphthyridin-4-yl)boronic acid in 20 mM Ammonium Acetate (pH 7.0) for 1 hour at room temperature.

-

Critical Insight: Ammonium acetate is a volatile buffer required for MS compatibility. Avoid phosphate buffers here.

-

-

Desalting: Pass the sample through an online C4 desalting column.

-

Ionization: Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

-

Critical Insight:Use soft ionization settings. The boronate ester bond is reversible and can be easily broken by harsh declustering potentials or high capillary temperatures. Lower the cone voltage to preserve the adduct.

-

-

Analysis: Deconvolute the raw spectra. Look for a mass shift of +155.96 Da (Mass of fragment[173.96] minus H₂O [18.00] lost during condensation).

Protocol 3: Fragment Elaboration via Suzuki-Miyaura Cross-Coupling

If the boronic acid is used as a synthetic handle (Path B), the 4-position of the naphthyridine ring can be rapidly functionalized.

Step-by-Step Methodology:

-

Reaction Setup: In a microwave vial, combine (2,7-Naphthyridin-4-yl)boronic acid (1.0 eq), an aryl/heteroaryl halide (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio).

-

Critical Insight: The naphthyridine nitrogens can coordinate to palladium, potentially poisoning the catalyst. Using a bidentate ligand like dppf and ensuring rigorous degassing mitigates this risk.

-

-

Heating: Heat the reaction at 90°C for 2 hours (or microwave at 110°C for 20 minutes).

-

Purification: Filter through Celite, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the elaborated 4-substituted 2,7-naphthyridine lead.

Data Presentation: Hit Validation Metrics

When executing the protocols above, researchers should benchmark their results against typical FBDD validation metrics for boronic acids.

Table 2: Typical Validation Metrics for (2,7-Naphthyridin-4-yl)boronic acid Adducts

| Assay Type | Metric | Expected Range for True Hit | Interpretation |

| SPR (WT Protein) | 10 µM – 500 µM | Typical starting affinity for a fragment. | |

| SPR (S→A Mutant) | > 5 mM (No binding) | Confirms covalent engagement of the Serine residue. | |

| Intact MS | Mass Shift ( | +155.96 Da | Confirms 1:1 stoichiometry and water loss condensation. |

| Thermal Shift (DSF) | +2.0°C to +6.0°C | Indicates significant stabilization of the protein fold. |

References

-

Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Targeting Biomolecules with Reversible Covalent Chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Structural basis of metallo-β-lactamase, serine-β-lactamase and penicillin-binding protein inhibition by cyclic boronates. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Advances in covalent drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Fragment-based inhibitor discovery against β-lactamase. National Center for Biotechnology Information (PMC). Available at:[Link]

Application Note: Preparation and Optimization of Kinase Inhibitors with a 2,7-Naphthyridine Scaffold

[1][2]

Abstract & Introduction

The 2,7-naphthyridine scaffold represents a privileged but underutilized pharmacophore in kinase inhibitor discovery. Structurally isomeric to the widely exploited 1,6- and 1,8-naphthyridines (and bioisosteric to quinolines), the 2,7-naphthyridine core offers unique vectors for hydrogen bonding and pi-stacking within the ATP-binding pocket of protein kinases.

Recent medicinal chemistry campaigns have validated this scaffold against high-value oncology targets, including c-MET , c-Kit , VEGFR-2 , and MASTL (Greatwall kinase) . The planar rigidity of the system minimizes the entropic penalty of binding, while the nitrogen atoms at positions 2 and 7 provide critical anchor points for water-mediated networks or direct hinge interactions.

This application note provides a comprehensive guide for the rational synthesis, purification, and biological characterization of 2,7-naphthyridine-based inhibitors. We focus on the 2,7-naphthyridin-1(2H)-one subclass, a chemotype demonstrating superior metabolic stability and potency in recent SAR studies.

Retrosynthetic Strategy & Scaffold Design

To design a robust synthetic route, we must analyze the target molecule's disconnection points. The most efficient approach to the 2,7-naphthyridin-1(2H)-one core involves the annulation of a functionalized pyridine precursor.

Strategic Disconnections

The primary strategy relies on a condensation-cyclization sequence starting from 4-methyl-3-cyanopyridine . This route is preferred over quinoline degradation or rearrangement due to its atom economy and the commercial availability of diverse pyridine starting materials.

Key Structural Features for Kinase Affinity:

-

C1-Carbonyl / N2-H: Often serves as the acceptor/donor motif for the kinase hinge region.

-

C8-Position: Ideal for introducing solubilizing groups or moieties that extend into the solvent-exposed region.

-

N-Aryl Moiety (at N2): Targets the hydrophobic back pocket (selectivity filter).

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical disassembly of the target scaffold.

Caption: Figure 1. Retrosynthetic disconnection of the 2,7-naphthyridinone scaffold revealing the 4-methyl-3-cyanopyridine precursor.

Detailed Synthetic Protocol

Safety & Pre-requisites

-

PPE: Standard lab coat, nitrile gloves, safety glasses.

-

Ventilation: All reactions involving DMF-DMA or high-temperature cyclizations must be performed in a fume hood.

-

Inert Atmosphere: Reactions are sensitive to moisture; use dry solvents and Ar/N2 lines.

Step 1: Enamine Formation

Objective: Convert the 4-methyl group into a reactive enamine species capable of interacting with the nitrile group.

-

Charge: In a dry 100 mL round-bottom flask, dissolve 4-methyl-3-cyanopyridine (1.0 eq, 10 mmol) in anhydrous DMF (10 mL).

-

Reagent Addition: Add DMF-DMA (Dimethylformamide dimethyl acetal) (1.5 eq, 15 mmol).

-

Reaction: Heat the mixture to 140 °C under nitrogen for 4–6 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot should disappear, and a highly polar, often fluorescent spot (the enamine) will appear.

-

-

Work-up: Cool to room temperature. Concentrate the deep red/brown solution under reduced pressure to remove excess DMF-DMA and solvent.

-

Isolation: Triturate the residue with diethyl ether or cold hexanes to precipitate the enamine intermediate. Filter and dry.

-

Yield Expectation: 85–95%.

-

Step 2: Cyclization to the 2,7-Naphthyridinone

Objective: Form the B-ring via reaction with a primary amine (e.g., an aniline derivative for kinase specificity).

-

Charge: Dissolve the enamine intermediate (1.0 eq) in glacial acetic acid or ethanol (0.2 M concentration).

-

Amine Addition: Add the desired aniline (1.2 eq).

-

Cyclization: Reflux the mixture (100–120 °C) for 12–16 hours.

-

Work-up: Cool the mixture. Pour into ice-water.

-

Purification: The product often precipitates. Filter the solid. If no precipitate forms, extract with DCM, dry over Na2SO4, and purify via flash chromatography (MeOH/DCM gradient).

-

Expert Tip: If the cyclization is sluggish, adding a catalytic amount of sodium ethoxide (in EtOH) or KOtBu (in tBuOH) can accelerate the ring closure.

-

Step 3: Functionalization (Optional C8-Modification)

To install an amino group at position 8 (common for c-Kit/MET inhibitors):

-

Oxidation: Treat the 2,7-naphthyridinone with mCPBA (DCM, RT) to form the N-oxide.

-

Rearrangement/Chlorination: Reflux with POCl3 to yield the 1-chloro or 8-chloro derivative (regioselectivity depends on substituents).

-

SNAr: React the chloro-intermediate with a secondary amine (e.g., piperazine, morpholine) in NMP at 120 °C with DIPEA .

Analytical Characterization & QC

Data integrity is paramount. Ensure the following criteria are met before biological testing.

| Technique | Parameter | Acceptance Criteria |

| LC-MS | Purity (UV 254nm) | > 95% |

| 1H NMR | Structure Verification | Distinct singlets for H-1/H-3 (if applicable) and H-6/H-8 protons. |

| HRMS | Mass Accuracy | < 5 ppm error from calculated mass. |

| Solubility | DMSO Stock | Clear solution at 10 mM. |

Biological Evaluation Protocols

Kinase Activity Assay (FRET-based)

This protocol uses a LanthaScreen™ or Z'-LYTE™ format (Thermo Fisher/Invitrogen) to determine IC50 values.

Reagents:

-

Recombinant Kinase (e.g., c-MET, c-Kit).

-

FRET Peptide Substrate.

-

ATP (at Km apparent).

-

Test Compound (DMSO stock).

Workflow:

-

Preparation: Dilute compounds in 100% DMSO (3-fold serial dilution).

-

Master Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Incubation:

-

Add 2.5 µL compound.

-

Add 5 µL Enzyme/Substrate mix.

-

Add 2.5 µL ATP to start reaction.

-

Incubate 1 hour at RT.

-

-

Detection: Add Development Solution (Protease/EDTA). Read Fluorescence Ratio (445 nm / 520 nm).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

Cellular Proliferation Assay (MTT)

Objective: Assess cytotoxicity in relevant cancer cell lines (e.g., MKN-45 for MET-amplified gastric cancer).

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

-

Treatment: Add compounds (0.001 – 10 µM). Incubate 72h.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

Visualization: Assay Cascade

The following workflow ensures only high-quality hits progress to in vivo studies.

Caption: Figure 2. Critical path for evaluating 2,7-naphthyridine kinase inhibitors from bench to lead candidate.

Expert Tips & Troubleshooting

-

Solubility Issues: The planar 2,7-naphthyridine core can be insoluble. Introduce solubilizing tails (morpholine, N-methyl piperazine) early in the synthesis, preferably at the C8 or N-aryl position.

-

Regioselectivity: In the cyclization step, steric bulk on the aniline can retard the reaction. Use microwave irradiation (150 °C, 30 min) to overcome steric hindrance.

-

Oxidation State: When using Pd-catalyzed couplings on the core, ensure the catalytic system is compatible with the nitrogen-rich heterocycle (use precatalysts like XPhos Pd G3 to prevent catalyst poisoning).

References

-

Sun, H., et al. (2019).[3] "Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors." Molecules, 24(24), 4461.[3]

-

Wang, M.S., et al. (2019).[3] "2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development."[4] European Journal of Medicinal Chemistry, 178, 705-714.[4]

-

Wójcicka, A. (2021).[5][1][6] "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview." Current Organic Chemistry, 25(22).[6]

-

Bovet, M., et al. (2008). "WO2008122615 - [2,6] Naphthyridines Useful as Protein Kinase Inhibitors."[7] WIPO Patent Application.

-

Lozada-Garcia, M.C., et al. (2024). "Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer." WO Patent 2024/003773.[8]

Sources

- 1. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of (2,7-Naphthyridin-4-yl)boronic Acid in Oncology Drug Discovery

Executive Summary

The 2,7-naphthyridine scaffold represents a high-value pharmacophore in modern oncology, offering a distinct "scaffold hopping" alternative to the ubiquitous quinoline and isoquinoline cores. Its strategic incorporation into drug candidates has yielded potent inhibitors of c-MET , MASTL , and VEGFR-2 kinases.

However, the utilization of (2,7-naphthyridin-4-yl)boronic acid is chemically fraught. Like its 4-pyridyl analogs, this building block is prone to rapid protodeboronation , a decomposition pathway that often leads to failed synthesis campaigns. This guide provides a validated, self-consistent workflow to bypass these stability issues, utilizing in situ pinacol ester generation and specialized Suzuki-Miyaura coupling conditions to successfully install this moiety into anticancer agents.

Biological Rationale & Target Profile

The 2,7-naphthyridine core is not merely a structural spacer; it is a functional pharmacophore.

-

Kinase Selectivity: The nitrogen atoms at positions 2 and 7 function as critical hydrogen bond acceptors within the ATP-binding pocket of kinases.

-

Solubility & ADME: Compared to carbocyclic naphthalenes or mono-nitrogen quinolines, the diaza-scaffold lowers LogP and improves aqueous solubility, a critical parameter for oral bioavailability.

-

Primary Targets:

-

c-MET (Hepatocyte Growth Factor Receptor): 2,7-Naphthyridinones have demonstrated nanomolar potency against c-MET, blocking tumor proliferation and metastasis.

-

MASTL (Microtubule-associated serine/threonine kinase-like): Recent studies identify this scaffold as a key inhibitor of MASTL, driving mitotic catastrophe in breast cancer cells.

-

The Stability Challenge: Protodeboronation

WARNING: The free boronic acid—(2,7-naphthyridin-4-yl)boronic acid—is inherently unstable.

Mechanism of Failure

Electron-deficient heteroaryl boronic acids are susceptible to base-catalyzed protodeboronation.[1] The 2,7-naphthyridine ring is highly electron-deficient. Upon formation of the boronate "ate" complex (the species required for transmetallation), the C-B bond weakens. The presence of water facilitates the cleavage of this bond, replacing the boron with a proton and destroying the building block before coupling can occur.

Visualization: The Protodeboronation Trap

The following diagram illustrates the competitive pathway that must be suppressed.

Caption: Kinetic competition between productive coupling and destructive protodeboronation. Success depends on accelerating transmetallation.

Validated Experimental Protocols

Strategy: The "Protected" Pathway

Do not attempt to isolate the free boronic acid. Instead, synthesize the Pinacol Boronate Ester (BPin) and use it directly or isolate this more stable intermediate.

Protocol A: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-naphthyridine

Objective: Convert 4-bromo-2,7-naphthyridine to the BPin ester via Miyaura Borylation.

Reagents:

-

Substrate: 4-Bromo-2,7-naphthyridine (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (B2Pin2) (1.2 equiv)

-